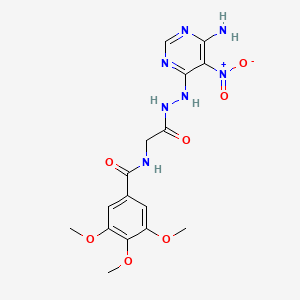

![molecular formula C20H24N6O3 B2539680 3,4-dimetoxi-N-(2-(4-(pirrolidin-1-il)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida CAS No. 1021025-52-4](/img/structure/B2539680.png)

3,4-dimetoxi-N-(2-(4-(pirrolidin-1-il)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fascinating compound with an intricate structure that combines various functional groups Its molecular formula is C21H26N6O3

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride.

This intermediate is then reacted with 2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine in the presence of a suitable base (such as triethylamine) to form the final product.

Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production would likely involve similar synthetic pathways but scaled up to ensure sufficient output. This could involve batch or continuous flow processes with stringent control over reaction parameters to maximize efficiency and consistency.

Types of Reactions

Oxidation: : Potentially undergoes oxidation reactions at the methoxy groups.

Reduction: : The nitro groups, if present, can be reduced to amines.

Substitution: : Aromatic substitution reactions can modify the benzene ring.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as hydrogen in the presence of palladium on carbon.

Nucleophiles like amines for substitution reactions.

Major Products

Products formed from oxidation might include aldehydes or carboxylic acids depending on the degree of oxidation.

Reduction may lead to primary or secondary amines.

Substitution reactions typically result in derivatives with altered functional groups on the benzene ring.

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules.

Its unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

May serve as a ligand in biochemical assays to study protein-ligand interactions.

Medicine

Investigation as a pharmacological agent, particularly in the realm of neuropharmacology due to the presence of pyrrolidine and pyrazolopyrimidine moieties.

Industry

Could be used in the development of new materials with specific electronic or photonic properties.

Aplicaciones Científicas De Investigación

Síntesis de pirimidinas

Este compuesto se puede utilizar en la síntesis de 2-(pirrolidin-1-il)pirimidinas . Los anillos de pirimidina se encuentran en las estructuras de muchos compuestos biológicamente activos importantes, tanto naturales como sintéticos . La síntesis de estos compuestos a menudo implica reacciones con C-nucleófilos (hetero)aromáticos .

Antagonista del receptor vanilloide 1

Los derivados de 2-(pirrolidin-1-il)pirimidina, de los que este compuesto forma parte, actúan como antagonistas del receptor vanilloide 1 . Este receptor está involucrado en la percepción del dolor, y los antagonistas podrían utilizarse potencialmente en el manejo del dolor .

Moduladores del receptor del factor de crecimiento similar a la insulina 1

Estos derivados también actúan como moduladores del receptor del factor de crecimiento similar a la insulina 1 . Este receptor juega un papel crucial en el crecimiento y el desarrollo, y su modulación puede tener implicaciones significativas en estos procesos .

Inhibición de varias enzimas

El compuesto puede inhibir una amplia gama de enzimas, incluyendo la fosfodiesterasa tipo 5, la isocitrato deshidrogenasa 1, la enzima convertidora de endotelina 1 y la proteína de adhesión vascular 1 . Esto lo hace potencialmente útil en diversas aplicaciones terapéuticas .

Propiedades antioxidantes

Se ha descrito que los derivados de 2-(pirrolidin-1-il)pirimidina tienen propiedades antioxidantes . Esto significa que podrían utilizarse potencialmente en la prevención y el tratamiento de enfermedades causadas por el estrés oxidativo .

Propiedades antibacterianas

Estos compuestos también tienen propiedades antibacterianas , lo que los hace potencialmente útiles en el tratamiento de infecciones bacterianas .

Mecanismo De Acción

Target of Action

It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity . This can result in changes to cellular processes, such as signal transduction, enzyme activity, and receptor function.

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .

Pharmacokinetics

It is known that the pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s ADME characteristics and bioavailability.

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence the cell cycle .

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-28-16-6-5-14(11-17(16)29-2)20(27)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTGJIIHTDITEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2539597.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2539599.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)

![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)

![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)

![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)

![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)